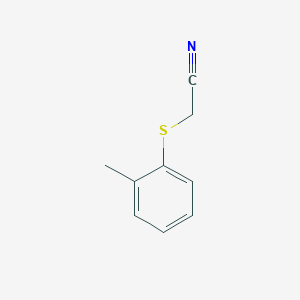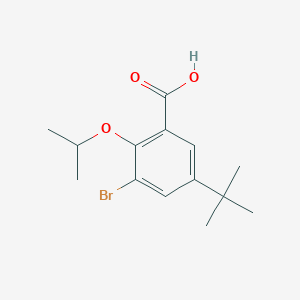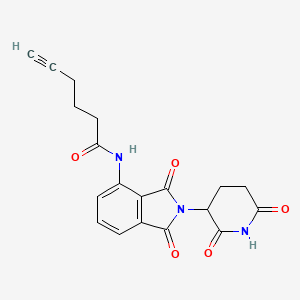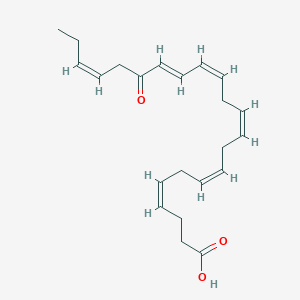
2-(2-Methylphenyl)sulfanylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthiophenoxyacetonitrile is an organic compound with the molecular formula C9H9NOS. It is characterized by the presence of a thiophenoxy group attached to an acetonitrile moiety.
Vorbereitungsmethoden
The synthesis of 2-Methylthiophenoxyacetonitrile typically involves the reaction of 2-methylthiophenol with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
2-Methylthiophenoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-Methylthiophenoxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of 2-Methylthiophenoxyacetonitrile involves its interaction with specific molecular targets within biological systems. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cell function and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H9NS |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
2-(2-methylphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,7H2,1H3 |
InChI-Schlüssel |
MUWOOBYJYUTLHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)



![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)





